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Compound of Interest

Compound Name: Amisulpride-d5 N-Oxide

CAS No.: 1794756-15-2

Cat. No.: B586820 Get Quote

Executive Summary
Amisulpride is a substituted benzamide atypical antipsychotic characterized by a unique

pharmacokinetic profile: it undergoes minimal hepatic metabolism, with approximately 70–80%

of the dose excreted unchanged via the renal route. Despite this metabolic stability, oxidative

transformation does occur, yielding Amisulpride N-oxide (identified as EP Impurity F and a

minor metabolite).

This guide analyzes the mechanistic formation of the N-oxide, its status as both a biological

metabolite and a stability-indicating impurity, and the protocols required for its synthesis and

LC-MS/MS quantification. Understanding this pathway is critical not for efficacy (as the

metabolite is inactive), but for Quality Control (QC) and regulatory compliance regarding

impurity profiling.

Chemical & Metabolic Characterization[1]
The Parent Molecule: Amisulpride
Amisulpride possesses a tertiary pyrrolidine nitrogen, which is the primary site for N-oxidation.

Unlike many antipsychotics that rely heavily on CYP2D6 or CYP3A4 for clearance, Amisulpride

has low affinity for cytochrome P450 enzymes.[1]
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Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-

methoxybenzamide[2][3][4][5][6]

Key Functional Groups:

Sulfonyl group: Already oxidized, metabolically stable.

Pyrrolidine Nitrogen: The site of N-oxidation.[2]

Aniline Nitrogen: Less basic, less prone to N-oxidation under physiological conditions.[2]

The Metabolite: Amisulpride N-Oxide[1]
CAS Number: 71676-01-2[2][7]

Identity: EP Impurity F; 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-

methoxybenzamide.[2]

Formation Mechanism: The lone pair on the pyrrolidine nitrogen attacks an electrophilic

oxygen species (enzymatic or chemical), resulting in a coordinate covalent N–O bond.

Metabolic Pathway Visualization
The following diagram illustrates the minor oxidative pathway relative to the major renal

excretion route.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Amisulpride-N-Oxide
https://patents.google.com/patent/US20130096319A1/en
https://patents.google.com/patent/WO2011158084A1/en
https://academic.oup.com/chromsci/article-pdf/55/3/309/10498700/bmw186.pdf
https://en.wikipedia.org/wiki/Amisulpride
https://pubchem.ncbi.nlm.nih.gov/compound/Amisulpride-N-Oxide
https://pubchem.ncbi.nlm.nih.gov/compound/Amisulpride-N-Oxide
https://pubchem.ncbi.nlm.nih.gov/compound/Amisulpride-N-Oxide
https://www.caymanchem.com/product/35447/amisulpride-n-oxide
https://pubchem.ncbi.nlm.nih.gov/compound/Amisulpride-N-Oxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Fate

Amisulpride (Parent)
(C17H27N3O4S)

Renal Excretion
(Unchanged Drug)

~70-80%Major Route

Fecal Excretion
(Unchanged)

~20%

Amisulpride N-Oxide
(Metabolite/Impurity F)

<4% Total Dose

Oxidation
(FMO/Auto-oxidation)

De-ethylated/Oxidized
Metabolites

Click to download full resolution via product page

Figure 1: Metabolic fate of Amisulpride showing the dominance of renal excretion and the minor

N-oxidation pathway.

Pharmacokinetics & Enzymology[1]
Enzyme Independence
Unlike clozapine or olanzapine, Amisulpride metabolism does not significantly involve the

CYP450 system.

CYP450 Status: Amisulpride is neither a significant substrate nor a potent inhibitor of

CYP1A2, CYP2C9, CYP2D6, or CYP3A4.

N-Oxidation Catalyst: While specific enzymes for Amisulpride N-oxidation are not definitively

isolated in standard panels due to the pathway's minor role, tertiary amine N-oxidation is

classically mediated by Flavin-containing Monooxygenases (FMOs) or via non-enzymatic

auto-oxidation (degradation).[2]

Quantitative Disposition
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According to radiolabeled studies (Fox et al., 2019):

Total Metabolites: Account for ~15–20% of the excreted dose.[8]

N-Oxide Abundance: Represents a fraction of this metabolic pool (often <5%).[2]

Clinical Impact: The N-oxide is pharmacologically inactive and does not contribute to the

antipsychotic effect or the QT-prolongation toxicity profile.[2]

Laboratory Protocols: Synthesis & Analysis
For drug development, the N-oxide is primarily relevant as a reference standard for stability

testing. Below are the protocols for synthesizing the standard and detecting it in biological

matrices.

Protocol: Chemical Synthesis of Amisulpride N-Oxide
Objective: To generate high-purity Amisulpride N-oxide for use as an LC-MS reference

standard.

Reagents:

Amisulpride (Parent)[1][3][5][7][8][9][10][11][12]

meta-Chloroperoxybenzoic acid (m-CPBA) (Oxidant)[2]

Dichloromethane (DCM) (Solvent)

Sodium Bicarbonate (NaHCO3) (Quenching agent)

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 eq of Amisulpride in DCM at 0°C (ice bath).

Oxidation: Dropwise add 1.1 eq of m-CPBA dissolved in DCM. The slight excess ensures

conversion of the tertiary amine.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

Monitor via TLC or HPLC for disappearance of the parent peak.
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Quenching: Wash the organic layer with saturated aqueous NaHCO3 to neutralize benzoic

acid byproducts.

Extraction: Separate the organic layer, dry over anhydrous Na2SO4, and evaporate under

reduced pressure.

Purification: Recrystallize from ethanol/ether or purify via semi-preparative HPLC to isolate

the N-oxide (Target Purity >95%).

Protocol: LC-MS/MS Quantification
Objective: To quantify Amisulpride and screen for the N-oxide in plasma/urine.

Instrument Parameters:

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

Column: C18 Reverse Phase (e.g., Zorbax Bonus-RP or equivalent), 3.5 µm.

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.[13]

Gradient: 10% B to 90% B over 5 mins.

MRM Transitions (Mass-to-Charge Ratios):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy

Amisulpride 370.1 [M+H]+ 242.1 25 eV

Amisulpride N-Oxide 386.1 [M+H]+ 242.1 / 258.1 28 eV

Amisulpride-d5 (IS) 375.1 [M+H]+ 242.1 25 eV

Note: The N-oxide shows a characteristic +16 Da shift from the parent.[2] The fragmentation

pattern often retains the core benzamide structure (m/z 242).
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Regulatory & Safety Implications
Impurity Profiling (EP/USP)
In the European Pharmacopoeia (EP), Amisulpride N-oxide is designated as Impurity F.

Origin: It can form during storage if the drug product is exposed to oxidizing agents or light

(photodegradation).

Limit: Must be controlled below 0.15% in the final drug product to meet ICH Q3B guidelines.

Toxicology[1]
Activity: The N-oxide lacks affinity for D2/D3 receptors due to the steric and electronic

alteration of the pharmacophore's nitrogen.

Safety: No specific toxicity has been attributed to the N-oxide at the low levels found in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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